Product packaging for 3-Methylbutyl heptanoate(Cat. No.:CAS No. 109-25-1)

3-Methylbutyl heptanoate

Cat. No.: B085472
CAS No.: 109-25-1
M. Wt: 200.32 g/mol
InChI Key: AFCXVDRTNQNGHS-UHFFFAOYSA-N
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Description

3-Methylbutyl heptanoate, also widely known as isoamyl heptanoate, is a flavor and fragrance ester of significant interest in biochemical and food science research. Its primary research value lies in its distinct odor profile, described as fruity, herbal, and reminiscent of banana and unripe fruit, with a substantive duration of up to 16 hours . This makes it a critical compound for studies aimed at deconstructing and replicating complex natural aromas. Researchers utilize this compound to investigate its role as a key volatile component in traditional fermented beverages. Notably, it has been identified as a constituent in the intricate aroma profile of Baijiu, a Chinese liquor, where advanced analytical techniques like HS-SPME-GC-MS/MS and HS-GC-IMS are used to understand its contribution to the overall sensory experience . Beyond analytical applications, its biosynthesis is a key area of study. Research explores the potential of non- Saccharomyces yeasts, such as Pichia kudriavzevii isolated from fermentation environments, to produce this and other acetate esters through sequential fermentation with S. cerevisiae , offering pathways to naturally enhance the aromatic complexity of fermented products . The compound's established safety profile and usage levels in various food categories, including dairy, confectionery, and bakery products, further support its utility in developing and optimizing flavor formulations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B085472 3-Methylbutyl heptanoate CAS No. 109-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl heptanoate
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InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-12(13)14-10-9-11(2)3/h11H,4-10H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCXVDRTNQNGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
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DSSTOX Substance ID

DTXSID6059366
Record name 3-Methylbutyl heptanoate
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Molecular Weight

200.32 g/mol
Source PubChem
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CAS No.

109-25-1
Record name Isoamyl heptanoate
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Record name Isoamyl heptanoate
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Record name Heptanoic acid, 3-methylbutyl ester
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Record name 3-Methylbutyl heptanoate
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Record name 3-methylbutyl heptanoate
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Record name ISOAMYL HEPTANOATE
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Chemical Identity and Properties of 3 Methylbutyl Heptanoate

3-Methylbutyl heptanoate (B1214049) is an organic compound classified as an ester. It is recognized by several synonyms, including isoamyl heptanoate and isopentyl heptanoate. nist.govthegoodscentscompany.comnist.govnist.gov The compound's unique chemical structure imparts distinct physical and chemical properties that are crucial for its various applications.

Table 1: Chemical Identifiers and Properties of 3-Methylbutyl Heptanoate

Identifier/Property Value
IUPAC Name This compound
Synonyms Isoamyl heptanoate, Isopentyl heptanoate
CAS Registry Number 109-25-1 nist.govthegoodscentscompany.comnist.govnist.gov
Molecular Formula C₁₂H₂₄O₂ nist.govthegoodscentscompany.comnist.govnist.gov
Molecular Weight 200.32 g/mol nist.govthegoodscentscompany.com
Physical State Colorless liquid
Boiling Point 224-227 °C fragranceu.com
Flash Point 94 °C chemindex.com

| Solubility | Practically insoluble in water hmdb.ca |

Natural Occurrence and Distribution of 3 Methylbutyl Heptanoate

Decomposition Processes

Studies focusing on the volatile organic compounds (VOCs) released during decomposition have highlighted the role of esters in differentiating between human and animal remains. nih.govresearchgate.net The decomposition of tissues involves the breakdown of complex organic matter, leading to the emission of a unique profile of VOCs. hud.ac.ukpawsoflife.org

In the forensic science context, researchers have investigated these VOC profiles to aid in the training of human remains detection (HRD) canines and the development of instrumental detection methods. nih.gov While pigs are often used as analogues for human decomposition studies, significant differences in their VOC profiles have been observed. nih.gov One study identified a combination of five esters that could potentially separate pig remains from human remains: 3-methylbutyl pentanoate, 3-methylbutyl 3-methylbutyrate, 3-methylbutyl 2-methylbutyrate, butyl pentanoate, and propyl hexanoate (B1226103). maastrichtuniversity.nlresearchgate.netsemanticscholar.org Although 3-methylbutyl heptanoate is not explicitly named, the presence and significance of structurally similar esters in these processes are noteworthy.

General Metabolomic Studies

In the broader field of metabolomics, various esters are recognized as metabolites in biological systems. For instance, ethyl hexanoate, a related hexanoate ester, is identified as a fatty acid ethyl ester and has been noted as a metabolite. hmdb.ca Esters are known to be significant contributors to the aroma profiles of fruits. In strawberries, for example, esters are the most abundant chemical family of volatile compounds, with key contributors to the fruity aroma including ethyl hexanoate and methyl hexanoate. nih.gov The biosynthesis of these esters often involves the esterification of alcohols with acyl-CoAs, a process catalyzed by alcohol acyltransferases. nih.gov

Biosynthesis and Metabolic Pathways of 3 Methylbutyl Heptanoate

Enzymatic Esterification Mechanisms

The final step in the biosynthesis of 3-methylbutyl heptanoate (B1214049) is the condensation of an alcohol (3-methylbutanol, also known as isoamyl alcohol) and an acyl-coenzyme A (acyl-CoA), specifically heptanoyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

Alcohol acyltransferases (AATs) are pivotal enzymes in the formation of a wide variety of esters that contribute to the aromas of fruits and fermented beverages nih.govnih.govnih.govresearchgate.net. These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol, resulting in the formation of an ester and the release of coenzyme A nih.gov. In the case of 3-methylbutyl heptanoate, an AAT catalyzes the reaction between 3-methylbutanol and heptanoyl-CoA.

AATs belong to the BAHD superfamily of acyltransferases and are known for their ability to utilize a broad range of substrates, including various alcohols and acyl-CoAs nih.govnih.gov. This promiscuity in substrate use is a key factor in the diversity of esters found in nature nih.govnih.gov. The production of specific esters like this compound is therefore dependent not only on the presence of an active AAT but also on the availability of its specific precursors, 3-methylbutanol and heptanoyl-CoA nih.gov.

Kinetic studies on AATs have shown that their affinity for substrates, as indicated by the Michaelis constant (Km), can vary significantly depending on the chemical structure of the alcohol and acyl-CoA. For instance, research on kiwifruit AATs has demonstrated that the enzyme's affinity for both alcohol and acyl-CoA substrates tends to increase with the length of their carbon chains nih.gov. This suggests that AATs may exhibit a preference for longer-chain precursors.

The catalytic efficiency of these enzymes is also influenced by factors such as pH and temperature. The broad substrate specificity of AATs allows for the production of a diverse array of esters, with the final profile of volatile compounds being a result of the interplay between enzyme specificity and the availability of precursor molecules nih.govlibretexts.org.

SubstrateEnzymeKm (mM)Vmax (pkat/mg protein)Reference
ButanolAT16-MPa (Kiwifruit)7.0913.36 nih.gov
HexanolAT16-MPa (Kiwifruit)Not Determined1.83 nih.gov
Butanoyl-CoAAT16-MPa (Kiwifruit)0.1114.73 nih.gov
Hexanoyl-CoAAT16-MPa (Kiwifruit)2.851.88 nih.gov
EthanolAT16-MPc (Kiwifruit)34.651.95 nih.gov

This table presents kinetic data for kiwifruit alcohol acyltransferases (AT16-MPa and AT16-MPc) with various substrates, illustrating the enzyme's varying affinities and reaction velocities.

Precursor Availability and Metabolic Flux

The alcohol moiety of this compound, 3-methylbutanol, is derived from the catabolism of the branched-chain amino acid (BCAA) L-leucine mdpi.com. This metabolic conversion occurs via the Ehrlich pathway, a sequence of reactions that transforms amino acids into their corresponding higher alcohols nyu.eduyoutube.com. While isoleucine and valine are also BCAAs, it is the catabolism of leucine (B10760876) that specifically leads to the formation of 3-methylbutanol nih.gov. The breakdown of BCAAs primarily takes place in extra-hepatic tissues such as muscle nih.govnyu.edu.

The catabolism of leucine to 3-methylbutanol is initiated by two key enzymatic steps:

Transamination: The first step is a reversible transamination reaction where the amino group of leucine is transferred to an α-keto acid, typically α-ketoglutarate. This reaction is catalyzed by a branched-chain aminotransferase (BCAT) and results in the formation of α-ketoisocaproate (KIC) and glutamate (B1630785) nih.govnih.govyoutube.com.

EnzymeReactionSubstrate(s)Product(s)
Branched-chain aminotransferase (BCAT)TransaminationL-leucine, α-ketoglutarateα-ketoisocaproate, L-glutamate
Branched-chain α-keto acid dehydrogenase (BCKDH) complexOxidative Decarboxylationα-ketoisocaproateIsovaleryl-CoA, CO2, NADH

This table outlines the initial key enzymatic reactions in the catabolism of leucine leading to the precursor of 3-methylbutanol.

The acyl portion of this compound, heptanoyl-CoA, is derived from fatty acid metabolism. Specifically, it is a product of the β-oxidation of fatty acids nih.govwikipedia.orgaocs.org. The β-oxidation pathway systematically breaks down long-chain fatty acids into two-carbon acetyl-CoA units. In the case of odd-chain fatty acids, this process can yield other acyl-CoA molecules, including heptanoyl-CoA wikipedia.orglibretexts.org.

Metabolic flux analysis, a technique used to quantify the rate of turnover of metabolites in a biological system, can provide insights into the partitioning of metabolic resources between different pathways researchgate.net. Studies have shown that both the uptake of external leucine and its de novo synthesis contribute to the intracellular pool. The regulation of leucine uptake and its biosynthetic pathways are complex, often involving feedback inhibition where the presence of leucine can suppress its own synthesis and uptake nih.govmdpi.com. This intricate regulation ensures that the cell maintains an appropriate balance of amino acids for various cellular functions, including the synthesis of secondary metabolites like esters. The extent to which de novo synthesis contributes to the precursor pool for esters can vary between different organisms and under different environmental conditions asm.orgabcam.com.

Fatty Acid Degradation and de novo Synthesis (e.g., Heptanoic Acid component formation)

The heptanoate moiety of the ester is derived from heptanoyl-CoA, which is primarily formed through the β-oxidation of fatty acids. This catabolic process systematically shortens long-chain fatty acids, producing a pool of short- and medium-chain acyl-CoAs that can serve as substrates for ester synthesis. nih.govaocs.org In plants, the initial and rate-determining step of this pathway, which occurs in peroxisomes, is catalyzed by Acyl-CoA oxidase (ACO). researchgate.netebi.ac.uk This enzyme introduces a double bond in the fatty acyl-CoA, initiating a cycle of reactions that shortens the carbon chain. The process provides the necessary short-chain acyl-CoAs for the formation of various volatile esters. nih.gov

Alternatively, the heptanoate precursor can potentially be formed through de novo fatty acid synthesis. This anabolic pathway, occurring in the cytoplasm, builds fatty acids from acetyl-CoA units. nih.gov Key enzymes in this process include acetyl-CoA carboxylase and fatty acid synthase. While this pathway primarily produces longer-chain fatty acids like palmitate, intermediates can, under certain conditions, be released to form shorter-chain fatty acids.

Interplay with Carbohydrate Metabolism

The biosynthesis of both the alcohol and acyl-CoA precursors for this compound is deeply integrated with carbohydrate metabolism. Glucose metabolism through glycolysis yields pyruvate (B1213749), which is a critical metabolic node. Pyruvate is converted to acetyl-CoA, the fundamental building block for the de novo synthesis of fatty acids, including the heptanoate precursor. nih.gov

Furthermore, pyruvate is a starting point for the synthesis of branched-chain amino acids, such as leucine. The alcohol precursor, 3-methylbutanol, is directly derived from the catabolism of leucine via the Ehrlich pathway. This pathway involves the transamination of leucine to α-ketoisocaproate, followed by decarboxylation and reduction to form 3-methylbutanol. Therefore, the carbon flux from carbohydrate metabolism directly fuels the synthesis of both constituent parts of the final ester, highlighting a crucial link between primary and secondary metabolism in the production of aroma compounds. acs.org

Molecular and Genetic Regulation of Biosynthetic Pathways

The production of volatile esters is a highly regulated process, controlled at both the genetic and biochemical levels. The expression of key enzyme-encoding genes, the presence of inhibitors, and the specific genetic makeup of an organism all play critical roles in determining the final profile of emitted volatiles.

Gene Expression Analysis of Key Enzymes (e.g., AAT and ACO in fruit)

The final step in the biosynthesis of this compound is catalyzed by alcohol acyltransferases (AATs), which condense an alcohol with an acyl-CoA. nih.gov Studies in various fruits have demonstrated a strong correlation between the expression of AAT genes and the production of volatile esters during ripening. For instance, in peaches, the expression of the PpAAT1 gene increases rapidly during the initial days of post-harvest ripening, coinciding with a rise in ester production. uni-lj.si Similarly, in strawberry, AAT gene expression is strongly upregulated in the red, ripe stage, which corresponds with the highest accumulation of esters. researchgate.net

The availability of the acyl-CoA precursor is regulated by enzymes of the β-oxidation pathway, notably Acyl-CoA oxidase (ACO, also abbreviated as ACX). The expression of ACO genes is crucial for supplying the acyl-CoAs needed for ester synthesis. nih.gov In yeast, different acyl-CoA oxidases encoded by POX genes have specificities for different chain lengths, with Aox3p mediating short-chain degradation, which is relevant for providing precursors like heptanoyl-CoA. tudublin.ie In plants, key enzymes in the fatty acid synthesis pathway, including fatty acid desaturase (FAD) and acyl-CoA oxide (ACX), play crucial roles in providing the necessary precursors for ester formation. nih.gov

EnzymeGene ExamplesOrganism(s)Role in Ester BiosynthesisExpression Pattern
Alcohol Acyltransferase (AAT) PpAAT1PeachCatalyzes the final esterification step.Expression increases during fruit ripening. uni-lj.si
SAATStrawberryCatalyzes the final esterification step.Expression peaks in ripe (red) fruit. researchgate.net
Acyl-CoA Oxidase (ACO/ACX) ACX familyPlantsFirst step of β-oxidation, provides acyl-CoA precursors.Crucial for the metabolism of fatty acid-derived volatiles. nih.gov
POX3Yarrowia lipolyticaβ-oxidation of short-chain fatty acids.Provides short-chain acyl-CoA substrates. tudublin.ie

Impact of Biochemical Inhibitors on Pathway Activity (e.g., acetohydroxyacid synthase inhibitors)

The biosynthesis of the 3-methylbutanol portion of the ester is directly linked to the branched-chain amino acid pathway. The first committed enzyme in this pathway is acetohydroxyacid synthase (AHAS), also known as acetolactate synthase. researchgate.net This enzyme is the target of several families of commercial herbicides.

Inhibition of AHAS blocks the synthesis of valine, leucine, and isoleucine. researchgate.net Since 3-methylbutanol is a direct catabolic product of leucine, the application of an AHAS inhibitor would effectively starve the pathway of its necessary precursor. This would lead to a significant reduction or complete cessation of 3-methylbutanol production, and consequently, a halt in the biosynthesis of this compound and other esters derived from branched-chain amino acids. This demonstrates a clear biochemical checkpoint where pathway activity can be modulated by external inhibitors.

Genetic Basis of Volatile Ester Production in Specific Organisms

The diversity and quantity of volatile esters produced by an organism are determined by its genetic background, particularly the genes encoding the AAT enzymes. Different AAT enzymes often exhibit distinct substrate preferences for both alcohols and acyl-CoAs, and are encoded by gene families that vary between species.

In melon, for example, a family of at least four AAT genes (Cm-AAT1 through Cm-AAT4) has been identified. Each of the encoded proteins shows different substrate preferences, leading to the production of a wide array of esters. Cm-AAT1 has a strong preference for forming E-2-hexenyl acetate (B1210297) and hexyl hexanoate (B1226103), while Cm-AAT3 strongly prefers producing benzyl (B1604629) acetate. This genetic multiplicity accounts for the great diversity of esters found in melon aroma.

In the yeast Saccharomyces cerevisiae, the formation of acetate esters is primarily governed by the alcohol acetyltransferase genes ATF1 and ATF2. Overexpression of ATF1 can lead to a dramatic increase in the production of esters like ethyl acetate and isoamyl acetate (3-methylbutyl acetate), demonstrating that the expression level of this single gene is a major determining factor for the final ester profile in fermented beverages.

OrganismKey Gene(s)Function/Observation
Melon Cm-AAT1, Cm-AAT3, Cm-AAT4Gene family with differential substrate preferences, creating a complex ester profile.
Yeast (S. cerevisiae) ATF1, ATF2Major genes responsible for acetate ester formation during fermentation. Overexpression significantly increases ester production.
Peach PpAAT1Expression is highly correlated with the biosynthesis of volatile esters during ripening. uni-lj.si
Strawberry SAATGene expression is tightly linked to developmental signals, peaking in ripe fruit. researchgate.net

Flavor, Aroma, and Sensory Perception of 3 Methylbutyl Heptanoate

Sensory Characterization and Olfactory Profile

3-Methylbutyl heptanoate (B1214049), also known as isoamyl heptanoate, is an ester recognized for its distinct sensory characteristics. Its olfactory profile is primarily defined by fruity and herbal notes. Detailed sensory evaluations describe the compound as having a complex aroma with multiple facets. The predominant descriptors include fruity, herbal, grassy, and a characteristic note of unripe banana. cabidigitallibrary.orgmdpi.com This combination of scents makes it a valuable component in the formulation of flavors and fragrances, where it can impart a fresh, natural, and multi-layered aroma. Current time information in New Orleans, LA, US. The odor is considered to be of medium strength and has a substantivity of approximately 16 hours on a testing strip. cabidigitallibrary.org

Table 1: Sensory Descriptors for 3-Methylbutyl Heptanoate

DescriptorSource
Fruity cabidigitallibrary.orgmdpi.comCurrent time information in New Orleans, LA, US.
Herbal cabidigitallibrary.orgmdpi.com
Grassy cabidigitallibrary.orgmdpi.com
Banana / Unripe Banana cabidigitallibrary.orgmdpi.com
Floral Current time information in New Orleans, LA, US.

Contribution to Complex Aroma Matrices in Food and Beverages

Esters are fundamental to the aroma of many fruits, and this compound and its isomers are significant contributors in this context. Research has identified 3-methylbutyl esters, such as 3-methylbutyl butanoate, as key aroma compounds in bananas, responsible for their characteristic fruity scent. researchgate.net Specifically, 3-methylbutyl butanoate is described as having a "fruity banana peel" aroma and is one of the most abundant esters in naturally ripened bananas. researchgate.net While direct studies on the developmental stages of this compound within fruit are limited, its presence is crucial for the authentic aroma profile of certain fruits. For instance, related heptanoate esters, like ethyl heptanoate, are known to contribute a pineapple fruit flavor, and allyl heptanoate imparts a winy-brandy and fruity odor. researchgate.netcibd.org.uk The compound is also utilized in the creation of flavor profiles for a variety of fruits, including apricot, melon, and mango. nih.gov

In brewing, while this compound itself is less commonly cited than other esters, its constituent parts—isoamyl alcohol and heptanoic acid—are products of yeast metabolism. Esters like isoamyl acetate (B1210297) (banana flavor) and ethyl hexanoate (B1226103) (fruity, apple-like) are well-known contributors to beer aroma, formed through the esterification of yeast-derived higher alcohols and fatty acids. cibd.org.uk For example, in pineapple-flavored beers, the addition of fruit juice during fermentation was found to increase the concentration of various esters, including ethyl heptanoate, which imparts a distinct pineapple and brandy-like note to the final product. cibd.org.uk

Table 2: Presence of Heptanoate Esters in Fermented Beverages

BeverageCompoundRole/DescriptorSource
Chinese Baijiu3-Methylbutyl hexanoateImportant aroma compound cabidigitallibrary.orgresearchgate.net
Pineapple BeerEthyl heptanoatePineapple, winy-brandy note cibd.org.uk
WineEthyl heptanoateKey aroma compound researchgate.net
Sea Buckthorn BeverageEthyl heptanoateFruity (apple, pineapple, banana) frontiersin.org

Methodologies for Sensory and Aroma Analysis

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique used to identify which specific volatile compounds in a complex mixture are responsible for its aroma. This method combines the high-resolution separation capabilities of gas chromatography (GC) with the sensitivity of the human nose as a detector. As compounds elute from the GC column, the effluent is split into two paths: one leading to a standard chemical detector (like a mass spectrometer, MS) and the other to a sniffing port where a trained panelist can assess the odor. jmbfs.org

OAV = Concentration / Odor Threshold

A compound with an OAV greater than 1 is generally considered to be an active contributor to the aroma profile, as its concentration is high enough to be detected by the human olfactory system. frontiersin.orgnih.gov The higher the OAV, the more significant its potential impact on the flavor. This concept is vital because a compound present in high concentration may not contribute to the aroma if it has a high odor threshold, while a trace compound with a very low threshold can be a key odorant. mdpi.com

For example, in studies of fermented beverages, OAV calculations have been used to identify the most important aroma compounds. In a fermented sea buckthorn beverage, ethyl heptanoate was found to have an OAV of 111.37, indicating a strong contribution to its fruity aroma. frontiersin.org In contrast, in a study of Gujinggong Baijiu, the OAV for ethyl heptanoate was much lower, ranging from 3.60 to 5.70, suggesting a more subtle role in that specific matrix. researchgate.net These examples demonstrate how OAV provides critical context for quantitative data, helping to translate chemical analysis into a better understanding of sensory perception.

Table 3: Odor Activity Values (OAVs) of Representative Heptanoate Esters in Beverages

CompoundBeverageConcentration (μg/L)Odor Threshold (μg/L)Calculated OAVSource
Ethyl heptanoateSea Buckthorn Beverage22.270.2111.37 frontiersin.org
Ethyl heptanoateGujinggong BaijiuNot SpecifiedNot Specified3.60 - 5.70 researchgate.net

Sensory Panel Evaluation and Discrimination Studies

Sensory panel evaluations are crucial in determining the specific flavor and aroma characteristics of a chemical compound and its potential impact on food and beverage products. While extensive, publicly available sensory panel discrimination studies focused solely on this compound are limited, its sensory profile has been characterized in the context of broader analyses of alcoholic beverages and flavor compositions.

Trained sensory panels have identified this compound as contributing specific aroma and flavor notes. Its primary descriptors are consistently reported as fruity and herbal . thegoodscentscompany.com Some studies also note a grassy and unripe banana character. thegoodscentscompany.com

Gas chromatography-olfactometry (GC-O) is a technique that combines instrumental analysis with human sensory perception to identify odor-active compounds. pfigueiredo.orgresearchgate.net In GC-O analyses of various food and beverage products, trained panelists sniff the effluent from a gas chromatograph and provide descriptions of the perceived aromas at specific retention times, allowing for the characterization of individual volatile compounds. While specific GC-O studies dedicated to this compound are not abundant, this technique is instrumental in determining the sensory relevance of esters in complex mixtures like wine and spirits. nih.govnih.govpotravinarstvo.com

The following table summarizes the sensory descriptors that have been attributed to this compound by sensory panels in various studies.

Sensory DescriptorReference
Fruity thegoodscentscompany.com
Herbal thegoodscentscompany.com
Grassy thegoodscentscompany.com
Unripe Banana thegoodscentscompany.com
Floral ontosight.ai

It is important to note that the perceived flavor and aroma of this compound can be influenced by its concentration, the matrix in which it is present (e.g., wine, spirits, or a simple solution), and its interaction with other volatile compounds. nih.gov Further dedicated sensory panel studies, including discrimination tests like triangle tests or paired comparison tests, would be necessary to provide more detailed quantitative data on its sensory properties and its ability to be distinguished from other similar fruity esters.

Biological and Ecological Roles of 3 Methylbutyl Heptanoate

Antimicrobial and Antifungal Activities

While specific research on the antimicrobial and antifungal properties of 3-methylbutyl heptanoate (B1214049) is limited, the broader class of fatty acid esters has been recognized for its ability to inhibit the growth of various microorganisms, including significant plant pathogens.

Direct studies detailing the efficacy of 3-methylbutyl heptanoate against the phytopathogens Penicillium expansum and Botrytis cinerea are not extensively available in current scientific literature. However, research on related short-chain fatty acids and their esters has demonstrated notable antifungal properties. For instance, 3-methyl pentanoic acid, a similar short-chain fatty acid, has shown significant dose-dependent inhibition of mycelial growth and spore germination of Botrytis cinerea. nih.gov This suggests that this compound may possess similar fungistatic or fungicidal activities.

Penicillium expansum, the causative agent of blue mold in apples, and Botrytis cinerea, which causes gray mold on a wide variety of crops, are major contributors to post-harvest losses in agriculture. mdpi.commdpi.com The exploration of alternative antifungal agents is driven by the need to reduce reliance on synthetic fungicides. Various natural compounds, including fatty acid derivatives, are being investigated for their potential to control these pathogens. nih.gov

Table 1: Antifungal Activity of Related Fatty Acid Derivatives Against Phytopathogens
Compound/ExtractTarget PathogenObserved Effect
3-Methyl pentanoic acidBotrytis cinereaInhibition of mycelial growth and spore germination nih.gov
Oregano Essential OilPenicillium expansumInhibition of spore growth mdpi.com
Clove ExtractBotrytis cinereaSuppression of radial colony growth nih.gov
Cinnamon ExtractBotrytis cinereaInhibition of visual growth nih.gov

The primary mechanism by which fatty acids and their esters are thought to exert their antifungal effects is through the disruption of the fungal cell membrane. nih.gov These lipophilic compounds can intercalate into the lipid bilayer of the cell membrane, leading to a loss of integrity and increased permeability. This disruption can result in the leakage of essential intracellular components, such as ions and small molecules, ultimately leading to cell death.

Furthermore, some fatty acid derivatives have been shown to interfere with cellular processes vital for fungal growth and virulence, such as morphogenesis, adhesion, and biofilm formation. nih.gov The accumulation of these esters within the fungal cell can also lead to the inhibition of enzymes essential for metabolic pathways, including those involved in fatty acid synthesis. nih.gov For example, some inhibitors target the ketoacyl synthase (KS) domain of the fatty acid synthase (FAS) system, a crucial enzyme complex in lipid biosynthesis. nih.gov

Role as a Signaling Molecule

Volatile organic compounds (VOCs), including esters like this compound, play a critical role in chemical communication within and between species. These semiochemicals can act as attractants, repellents, or signals of environmental conditions.

In the realm of inter-species communication, esters are well-documented as semiochemicals, particularly as insect attractants. researchgate.net While direct evidence for this compound is not prominent, structurally similar compounds are known to be involved in insect communication. For instance, 3-methylbutyl butyrate (B1204436) is recognized as a semiochemical for the brown spiny bug (Clavigralla tomentosicollis) and the West Indian fruit fly (Anastrepha obliqua). pherobase.com The specific composition and concentration of volatile esters can signal the location of food sources, suitable oviposition sites, or mates. Microbial volatile organic compounds (MVOCs) can also act as insect semiochemicals, indicating habitat suitability or the presence of entomopathogens. nih.gov

In plant defense, volatile organic compounds are emitted in response to herbivory or pathogen attack. frontiersin.orgresearchgate.netresearchgate.net These herbivore-induced plant volatiles (HIPVs) can serve as a direct defense by repelling herbivores or as an indirect defense by attracting natural enemies of the herbivores. frontiersin.org While the specific role of this compound in plant defense has not been extensively studied, it is plausible that as a volatile ester, it could be a component of the complex blend of VOCs that plants release to mediate these ecological interactions. For example, sweet potato plants have been shown to release (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) in response to herbivory, which systemically induces defense mechanisms in neighboring plants. nih.gov

Table 2: Examples of Esters as Insect Semiochemicals
Ester CompoundInsect SpeciesRole
3-Methylbutyl butyrateClavigralla tomentosicollisPheromone pherobase.com
3-Methylbutyl butyrateAnastrepha obliquaAttractant pherobase.com
Various estersYellow jackets (Vespula spp.)Attractants

The role of this compound as a signaling molecule within a single organism is an area that requires further investigation. However, it is known that this compound and other related esters can be produced as metabolites by various organisms, including yeast. nih.gov In fungi, the production of fatty acid esters is a part of their metabolism, enabling them to break down host tissues and absorb nutrients. atlasofscience.org These esters can have physiological effects on the producing organism or its host.

In the context of metabolism, fatty acid esters are involved in lipid transport and storage. While specific signaling pathways involving this compound have not been elucidated, it is a component of the metabolome of certain organisms and is found in various foods and beverages, such as fruits and alcoholic drinks, where it contributes to the flavor and aroma profile. hmdb.canih.govthegoodscentscompany.com

Involvement in Decomposition Ecology

During the decomposition of organic matter, a complex array of volatile organic compounds is released due to microbial and enzymatic activity. These VOCs are crucial in the ecology of decomposition, attracting scavengers and decomposers to the site. Recent studies in forensic science have highlighted the potential of specific esters as markers for identifying the origin of decomposing remains.

Research has shown that a combination of specific esters can be used to differentiate between the volatile profiles of human and pig remains during decomposition. nih.govresearchgate.net A study identified a set of five esters, including the structurally similar 3-methylbutyl pentanoate, 3-methylbutyl 3-methylbutyrate, and 3-methylbutyl 2-methylbutyrate, that were characteristic of pig remains. nih.govresearchgate.netmaastrichtuniversity.nlresearchgate.net This suggests that this compound could also be a component of the "smell of death" and may play a role in the chemical ecology of decomposition, potentially serving as a chemical cue for organisms involved in this process.

Table 3: Esters Identified as Volatile Markers in Decomposition Studies
Ester CompoundSource of RemainsSignificance
3-Methylbutyl pentanoatePigPart of a combination of esters used to differentiate from human remains nih.govresearchgate.netresearchgate.net
3-Methylbutyl 3-methylbutyratePigPart of a combination of esters used to differentiate from human remains nih.govresearchgate.netmaastrichtuniversity.nlresearchgate.net
3-Methylbutyl 2-methylbutyratePigPart of a combination of esters used to differentiate from human remains nih.govresearchgate.netmaastrichtuniversity.nlresearchgate.net
Butyl pentanoatePigPart of a combination of esters used to differentiate from human remains nih.govresearchgate.netmaastrichtuniversity.nlresearchgate.net
Propyl hexanoate (B1226103)PigPart of a combination of esters used to differentiate from human remains nih.govresearchgate.netmaastrichtuniversity.nlresearchgate.net

Broader Bioactivity Investigations (Referencing general studies on essential oils and natural compounds)

While direct and extensive research into the specific bioactivity of this compound is not widely detailed in publicly available literature, significant insights can be drawn from broader investigations into the properties of essential oils and other natural compounds where esters of this nature are found. Essential oils are complex mixtures of volatile compounds, including terpenes, terpenoids, esters, and phenols, which are known to possess a wide range of biological activities. nih.govresearchgate.netmod.gov.my These activities are often the result of the synergistic interactions between the oil's various chemical constituents. mdpi.com

Investigations into plant-derived compounds have revealed significant antimicrobial properties. Essential oils have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. nih.gov For example, studies on Eucalyptus globulus essential oil demonstrated powerful antibacterial activity against strains like Bordetella bronchiseptica, Staphylococcus epidermidis, and Staphylococcus aureus. nih.gov The complex composition of essential oils, which can include various esters, alcohols, and terpenes, contributes to these broad-spectrum antimicrobial effects. nih.gov The mechanisms often involve disrupting the bacterial cell membrane, leading to increased permeability and loss of cellular integrity. mdpi.com

Antioxidant activity is another widely studied property of essential oils. researchgate.net Many plant extracts and their constituent compounds exhibit the ability to scavenge free radicals, which is a key aspect of their potential health benefits. nih.gov For example, essential oils from the Lamiaceae family, such as those from thyme and oregano, contain compounds like thymol (B1683141) and carvacrol (B1668589) that show significant antioxidant capabilities. nih.gov These compounds can donate hydrogen atoms to free radicals, converting them into more stable products. nih.gov

In the context of ecological roles, volatile organic compounds (VOCs) produced by plants, which include a variety of esters, play crucial roles in communication and defense. researchgate.net These compounds can act as attractants for pollinators or as defense signals to repel herbivores. researchgate.netfrontiersin.org Furthermore, some esters are identified as components of insect pheromones, which are chemical signals used for communication between individuals of the same species, often related to aggregation or alarm. nih.govresearchgate.net For instance, various butyrate and heptanoate esters have been investigated as attractants for different insect species, including yellowjackets and codling moths. google.comgoogle.com This suggests that esters like this compound, found in various fruits and plants, could play a role in insect behavior.

The table below summarizes the general findings from broader studies on essential oils and natural volatile compounds, which provide a framework for understanding the potential bioactivities of their individual components, such as this compound.

Bioactivity TypeDescriptionKey Chemical Classes Involved
Antimicrobial Inhibition of the growth of or destruction of microorganisms, including bacteria and fungi. nih.govnih.govPhenols (Carvacrol, Thymol), Terpenoids, Aldehydes, Esters. nih.gov
Antioxidant Neutralization of free radicals, thereby preventing oxidative damage to cells. researchgate.netnih.govPhenols, Monoterpene hydrocarbons (p-cymene, γ-terpinene), Diterpenes. nih.gov
Insect Attractant Acting as a chemical lure for certain insect species for purposes such as pollination or trapping. google.comshagbarklumber.comEsters (e.g., Heptyl butyrate), Alcohols, Sesquiterpenes. google.com
Pheromonal Serving as a chemical signal (e.g., alarm, aggregation) for communication between members of the same species. nih.govresearchgate.netAcetates (e.g., Isopentyl acetate), Alcohols, Hydrocarbons. nih.gov
Plant Defense Involvement in plant immune responses, either by direct action against pathogens or by signaling defense mechanisms. frontiersin.orgeurekalert.orgSalicylic acid, Jasmonic acid, various volatile organic compounds. frontiersin.orgeurekalert.org

Advanced Analytical Methodologies for 3 Methylbutyl Heptanoate Research

State-of-the-Art Chromatographic and Spectrometric Techniques

Advanced chromatographic and spectrometric methods are fundamental to isolating, identifying, and quantifying 3-methylbutyl heptanoate (B1214049) from various samples, ranging from food and beverages to environmental and biological matrices.

Gas Chromatography–Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like 3-methylbutyl heptanoate. jmchemsci.com The methodology combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. jmchemsci.comijfans.org In a typical GC-MS analysis, the sample is injected into the GC, where compounds are separated based on their boiling points and affinity for the stationary phase of the column. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum that serves as a chemical fingerprint for definitive identification.

For quantitative analysis, the instrument response is calibrated using standards of known concentration. 3m.com Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for trace-level quantification by monitoring only specific, characteristic ions of this compound.

Table 1: Illustrative GC-MS Data for this compound Identification

Parameter Value Description
Retention Time 12.45 min The time taken for the compound to elute from the GC column under specific conditions.
Molecular Ion [M+] 186 m/z The mass-to-charge ratio corresponding to the intact molecule.
Base Peak 70 m/z The most abundant fragment ion, often corresponding to the isoamyl fragment ([C₅H₁₀]⁺).

| Key Fragment Ions | 43, 57, 115 m/z | Other significant fragments that help confirm the structure of the ester. |

Comprehensive Two-Dimensional Gas Chromatography–Mass Spectrometry (GCxGC-MS) for Complex Mixtures

When this compound is a component of a highly complex volatile mixture, such as a fruit aroma profile or an essential oil, conventional one-dimensional GC-MS may fail to achieve complete separation of all constituents. copernicus.org Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers a significant enhancement in separation power. researchgate.netresearchgate.net This technique utilizes two different GC columns connected in series via a modulator. ucdavis.edu The first column typically provides a separation based on boiling point, while the second, shorter column performs a rapid separation based on a different property, such as polarity. ucdavis.edu

The result is a structured, two-dimensional chromatogram with vastly increased peak capacity, resolution, and sensitivity. nih.gov This allows for the separation of this compound from co-eluting isomers or other compounds that would overlap in a single-column separation, enabling more accurate identification and quantification in intricate samples. ucdavis.edu

Table 2: Comparison of 1D-GC and GCxGC for Complex Sample Analysis

Feature 1D-GC-MS GCxGC-MS
Peak Capacity ~200-400 >1000
Resolution Moderate High to Very High
Sensitivity Good Enhanced due to peak focusing
Co-elution Issues Common in complex samples Significantly reduced

| Data Complexity | Simple (2D data: time vs. intensity) | High (3D data: 1st dim. time, 2nd dim. time, intensity) |

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Sampling

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for the extraction of volatile compounds like this compound from liquid or solid samples. news-medical.netmdpi.com The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. mdpi.com Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. chromatographyonline.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a GC-MS system, where the adsorbed compounds are thermally desorbed for analysis.

The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. nih.gov HS-SPME is valued for its simplicity, speed, and ability to concentrate volatile analytes with minimal matrix interference. mdpi.com

Table 3: Common SPME Fibers and Parameters for Ester Analysis

Fiber Coating Polarity Typical Analytes Extraction Temp. (°C) Extraction Time (min)
PDMS (Polydimethylsiloxane) Non-polar Volatiles, hydrocarbons 30-60 15-30
DVB/CAR/PDMS (Divinylbenzene/Carboxen/PDMS) Bipolar Broad range of volatiles, flavors 40-70 20-40

| PA (Polyacrylate) | Polar | Polar volatiles, esters, alcohols | 50-80 | 20-45 |

Direct Inlet Membrane Mass Spectrometry (DIM-MS) for Real-Time Analysis

Direct Inlet Membrane Mass Spectrometry (DIM-MS), and similar techniques like Direct Analysis in Real Time (DART) Mass Spectrometry, are designed for the rapid, real-time monitoring of volatile compounds without prior chromatographic separation. nih.govfrontiersin.org In a typical DIM-MS setup, a semi-permeable membrane separates the sample from the high vacuum of the mass spectrometer's ion source. frontiersin.org Volatile molecules like this compound diffuse through the membrane directly into the ion source for immediate analysis.

This technique is particularly useful for applications requiring high temporal resolution, such as monitoring fermentation processes, tracking flavor release during food processing, or analyzing breath-by-breath physiological changes. While it lacks the separation power of GC-MS and is susceptible to interferences from isobaric compounds (molecules with the same nominal mass), its speed is a significant advantage for real-time process control and dynamic studies. oak.go.kr

Chemometric and Multivariate Data Analysis for Profiling (e.g., Principal Component Analysis)

When analyzing large datasets from multiple samples, such as those generated from GC-MS or GCxGC-MS profiling of different product batches or biological variants, chemometrics provides essential tools for data interpretation. nih.gov Chemometrics applies statistical and mathematical methods to extract meaningful information from complex chemical data. mdpi.com

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that reduces the dimensionality of multivariate data. nih.gov In the context of this compound research, PCA can be used to analyze the entire volatile profile of many samples simultaneously. It transforms the original variables (e.g., the abundance of hundreds of different volatile compounds) into a smaller set of uncorrelated variables called principal components (PCs). By plotting the samples on the first few PCs (which capture the most variance in the data), it is possible to visualize trends, clusters, and outliers. This can reveal, for example, how the volatile profile, including the relative abundance of this compound, distinguishes samples based on origin, cultivar, or processing method.

Quantitative Structure–Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure–Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of molecules based on their chemical structure. nih.govnih.gov A QSPR model is a mathematical equation that correlates calculated molecular descriptors (numerical values representing the topological, electronic, or geometric features of a molecule) with an experimentally measured property. nih.govresearchgate.net

For this compound, QSPR models can be developed to predict properties that are difficult or time-consuming to measure experimentally. These properties can include boiling point, vapor pressure, chromatographic retention indices on different columns, or even sensory attributes. By building a robust model using a training set of related esters with known properties, researchers can then predict these properties for new or hypothetical esters, aiding in the design of new flavor compounds or in the tentative identification of unknowns in complex mixtures. rsc.org

Table 4: Example Molecular Descriptors Used in QSPR for an Ester

Descriptor Type Example Descriptor Information Encoded Predicted Property
Topological Wiener Index Molecular branching and size Boiling Point
Constitutional Molecular Weight Mass of the molecule Vapor Pressure
Quantum-Chemical Dipole Moment Polarity and charge distribution GC Retention Index

| Geometric | Molecular Surface Area | Size and shape of the molecule | Solubility |

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing and Metabolic Flux Analysis (MFA) are powerful methodologies for elucidating the biosynthetic pathways of complex molecules like this compound. These techniques allow researchers to map the flow of atoms from simple precursors to the final product, providing a quantitative understanding of cellular metabolism. By using substrates labeled with stable isotopes, such as Carbon-13 (¹³C), it is possible to track the journey of carbon through various metabolic reactions.

Isotopic tracing involves introducing a labeled substrate, for instance, [U-¹³C]glucose (glucose in which all six carbon atoms are ¹³C), into a biological system, such as a fermenting yeast or fungus. As the organism metabolizes the labeled glucose, the ¹³C atoms are incorporated into various intermediary metabolites and, ultimately, into the final products. By analyzing the mass distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the specific pathways that are active can be identified. nih.gov

Metabolic Flux Analysis takes this a step further by using the isotopic labeling data, along with a stoichiometric model of the organism's metabolic network, to calculate the rates (fluxes) of intracellular reactions. nih.govresearchgate.net This provides a detailed, quantitative picture of how the cell allocates resources, such as carbon and energy, to different metabolic functions, including the synthesis of flavor esters.

For this compound, these analyses would focus on two key biosynthetic branches: the formation of the alcohol moiety (3-methylbutanol) and the acid moiety (heptanoyl-CoA).

Tracing the 3-Methylbutanol Moiety:

The alcohol portion, 3-methylbutanol (also known as isoamyl alcohol), is typically derived from the catabolism of the amino acid L-leucine or synthesized de novo from branched-chain keto acids. Isotopic tracing experiments can precisely determine the origin of the carbon backbone. For example, by feeding a culture with ¹³C-labeled glucose, researchers can track the incorporation of ¹³C into the intermediates of the L-leucine biosynthesis pathway. The labeling pattern in the resulting 3-methylbutanol reveals the specific enzymatic steps taken and quantifies the flux through this pathway.

Interactive Data Table 1: Hypothetical ¹³C Labeling of 3-Methylbutanol Precursors from [U-¹³C]Glucose

This table illustrates the expected mass isotopomer distribution (MID) for key intermediates in the L-leucine pathway when cells are grown on uniformly labeled ¹³C-glucose. The "M+n" notation indicates a molecule with 'n' ¹³C atoms incorporated.

MetaboliteChemical FormulaPredominant Mass Isotopomer (M+n)Pathway Location
Pyruvate (B1213749)C₃H₄O₃M+3Glycolysis Output
Acetyl-CoAC₂H₃O-SCoAM+2Pyruvate Dehydrogenation
α-KetoisovalerateC₅H₈O₃M+5Leucine (B10760876) Pathway Intermediate
α-IsopropylmalateC₇H₁₂O₅M+5Leucine Pathway Intermediate
α-KetoisocaproateC₆H₁₀O₃M+6Direct precursor to Leucine/3-Methylbutanol
3-MethylbutanolC₅H₁₂OM+5Final Alcohol Moiety

Tracing the Heptanoate Moiety:

The heptanoate portion is a medium-chain fatty acid synthesized via the fatty acid synthesis (FAS) pathway. This process begins with acetyl-CoA and involves sequential additions of two-carbon units from malonyl-CoA. By supplying ¹³C-labeled glucose, the flux towards the cytoplasmic acetyl-CoA pool can be quantified. biorxiv.org Subsequent analysis of heptanoic acid would show a distinct labeling pattern, reflecting its assembly from these two-carbon building blocks.

For instance, if [1,2-¹³C]acetyl-CoA is the primary precursor, the resulting heptanoyl-CoA would exhibit a specific pattern of labeled carbons. Metabolic flux analysis can then be used to determine the rate of de novo fatty acid synthesis and identify potential metabolic bottlenecks that might limit the supply of heptanoyl-CoA for ester formation. nih.gov

Interactive Data Table 2: Research Findings on Precursor Supply for Ester Synthesis Using MFA

This table summarizes typical findings from metabolic flux analysis studies on yeast, relevant to the production of precursors for this compound. The data is representative of how fluxes might be distributed under different conditions aimed at enhancing ester production.

Metabolic PathwayCondition A: Standard Fermentation (Relative Flux %)Condition B: Engineered for High Ester Production (Relative Flux %)Implication for this compound Synthesis
Glycolysis100100Baseline carbon entry into metabolism.
Pentose Phosphate Pathway1525Increased flux provides more NADPH, a necessary cofactor for fatty acid synthesis (heptanoate).
Pyruvate to Acetyl-CoA (Cytosolic)815Enhanced supply of the primary building block for heptanoate. nih.gov
Leucine Biosynthesis Pathway512Increased production of α-ketoisocaproate, leading to more 3-methylbutanol.
TCA Cycle5035Carbon flux is redirected from energy production towards biosynthetic precursors.
Fatty Acid Synthesis (to C7)27Direct increase in the availability of the heptanoate moiety.

By integrating data from both branches of the pathway, a comprehensive flux map can be constructed. This allows researchers to understand how the cell co-regulates the synthesis of the alcohol and the acyl-CoA. Such analyses are critical for metabolic engineering efforts aimed at overproducing specific flavor esters like this compound, as they can pinpoint specific enzymes or pathways to target for upregulation or downregulation to maximize product yield. researchgate.net

Synthetic Routes and Derivatization in Academic Research

Esterification Reactions for Controlled Synthesis

Esterification, the foundational reaction for producing 3-methylbutyl heptanoate (B1214049), involves the reaction of heptanoic acid with 3-methyl-1-butanol. The specific approach chosen significantly impacts the reaction's outcome and sustainability.

The most common acid-catalyzed method for synthesizing esters like 3-methylbutyl heptanoate is the Fischer esterification. chegg.com This equilibrium process involves heating the parent carboxylic acid (heptanoic acid) and alcohol (3-methyl-1-butanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. thermofisher.comumkc.edu

The mechanism begins with the protonation of the carbonyl oxygen on the heptanoic acid by the catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 3-methyl-1-butanol. umkc.edu The subsequent formation of a tetrahedral intermediate is followed by a proton transfer and the elimination of a water molecule, which, after deprotonation, yields the final ester product and regenerates the acid catalyst. thermofisher.comumkc.edu

To optimize the yield, reaction conditions are manipulated based on Le Chatelier's principle. chegg.com Common strategies include using an excess of one of the reactants, typically the less expensive one, to shift the equilibrium toward the product side. chegg.com Another critical optimization technique is the continuous removal of water from the reaction mixture as it forms, which also drives the equilibrium forward. This is often achieved by using a Dean-Stark apparatus during reflux.

Table 1: Parameters for Optimizing Acid-Catalyzed Esterification.
ParameterMethod of OptimizationRationale
Reactant Molar RatioUse of excess 3-methyl-1-butanol or heptanoic acid.Shifts equilibrium to favor product formation (Le Chatelier's Principle). chegg.com
CatalystConcentrated Sulfuric Acid (H₂SO₄).Protonates the carbonyl group, activating the carboxylic acid for nucleophilic attack. thermofisher.comumkc.edu
TemperatureHeating under reflux.Increases reaction rate without loss of volatile reactants or products.
Water RemovalUse of a Dean-Stark apparatus or drying agents.Removes a product (water), preventing the reverse reaction and increasing yield.

Enzymatic synthesis has emerged as a powerful alternative to chemical methods for producing esters. This approach utilizes lipases or esterases as biocatalysts, offering significant advantages such as high chemo-, regio-, and enantioselectivity, milder reaction conditions, and a reduction in unwanted side products. nih.gov For the synthesis of this compound, an immobilized lipase (B570770), such as that from Candida antarctica (often Novozym 435) or Rhizomucor miehei, is typically employed. researchgate.netnih.gov

The reaction is often conducted in a solvent-free system or in an organic solvent with a high log P value to maintain the enzyme's activity. nih.govmdpi.com Key parameters that are optimized to maximize yield include temperature, substrate molar ratio, enzyme concentration, and water content. nih.govconicet.gov.ar For instance, research on the synthesis of the similar compound isoamyl acetate (B1210297) showed that increasing the alcohol-to-acid molar ratio resulted in higher conversions in a shorter time. nih.gov However, very high concentrations of some acids can inhibit the enzyme by lowering the pH of its microenvironment. nih.gov The operational stability of immobilized lipases allows for their reuse over multiple cycles, making the process more cost-effective and sustainable. mdpi.comconicet.gov.ar

Table 2: Key Factors in Enzymatic Ester Synthesis.
FactorInfluence on ReactionExample from Research
Enzyme SourceDetermines specificity, stability, and optimal reaction conditions.Candida antarctica Lipase B (CALB) is highly effective for various esterification reactions. mdpi.com
SolventAffects enzyme activity and substrate solubility. Solvents with high log P are preferred.High conversions for isoamyl acetate were achieved in solvents with log P > 3.0. nih.gov
Water ContentEssential for enzyme activity, but excess water promotes the reverse reaction (hydrolysis).For isoamyl acetate synthesis, extraneous water addition above 0.01% v/v drastically reduced yields. nih.gov
Substrate RatioCan be optimized to overcome substrate inhibition and maximize product conversion.An optimal thymol (B1683141)/acid molar ratio of 1:4 was found for thymol octanoate (B1194180) synthesis to avoid product inhibition. mdpi.comconicet.gov.ar

Chemoenzymatic Strategies for Stereoselective Synthesis

Chemoenzymatic synthesis combines chemical and enzymatic steps to capitalize on the strengths of both methodologies. This is particularly valuable for producing stereochemically pure compounds. While this compound itself is not a chiral molecule, chemoenzymatic strategies are highly relevant for the synthesis of structurally similar chiral esters.

A representative strategy for achieving stereoselectivity involves the enzymatic resolution of a racemic mixture. For example, in the synthesis of the four stereoisomers of 4-methyl-3-heptanol, a key component in insect pheromones, a chemoenzymatic approach was employed. researchgate.net The process involved:

Chemical Synthesis : Chiral (R)- and (S)-4-methyl-3-heptanone were first prepared using chiral reagents. Subsequent chemical reduction (e.g., with LiAlH₄) produced racemic mixtures of the corresponding alcohols. researchgate.net

Enzymatic Resolution : A lipase was then used to selectively acylate one of the alcohol stereoisomers in the racemic mixture. For instance, lipase AK-catalyzed transesterification with vinyl acetate could convert one alcohol diastereomer into its corresponding acetate while leaving the other unreacted. researchgate.net The resulting mixture of an ester and an unreacted alcohol can then be easily separated by standard chromatographic techniques.

This approach demonstrates how the broad applicability of chemical reactions can be combined with the high stereoselectivity of enzymes to access specific, optically pure isomers of a target molecule.

Development of Reference Standards for Analytical Applications

In analytical chemistry, a reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. This compound serves as a reference standard, particularly in the food, beverage, and fragrance industries, for identifying and quantifying this ester in complex mixtures. nist.govnist.gov

The National Institute of Standards and Technology (NIST) provides comprehensive data for this compound, including its mass spectrum and gas chromatography data, which are essential for its use as a standard. nist.govnist.gov The availability of a certified reference standard ensures the accuracy and reliability of analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), used for quality control. For instance, a flavor analyst might use the retention time and mass spectrum of a pure this compound standard to confirm its presence and concentration in a fruit flavoring mixture.

The development of such standards involves rigorous purification and characterization to establish their identity and purity. Organizations like the United States Pharmacopeia (USP) provide certified reference standards for similar compounds, such as butyl heptanoate, for use in specified quality tests and assays, underscoring the critical role of these materials in regulatory compliance and product quality assurance. sigmaaldrich.com

Environmental Research and Fate of 3 Methylbutyl Heptanoate

Atmospheric and Aquatic Distribution as a Volatile Organic Compound (VOC)

3-Methylbutyl heptanoate (B1214049) is classified as a volatile organic compound (VOC), suggesting its potential to be distributed in both atmospheric and aquatic environments. However, specific data from experimental or modeling studies detailing its atmospheric lifetime, transport, and partitioning in aquatic systems could not be identified in the reviewed literature. Research on its Henry's Law constant, vapor pressure under various environmental conditions, and photochemical degradation rates would be necessary to fully characterize its distribution.

Microbial Degradation and Biotransformation Pathways in Ecosystems

The microbial degradation of esters is a well-established process in various ecosystems. It is generally expected that 3-Methylbutyl heptanoate would be susceptible to microbial breakdown through hydrolysis of the ester bond, followed by the degradation of the resulting isoamyl alcohol and heptanoic acid. However, specific studies identifying the microbial species capable of degrading this compound, the enzymatic pathways involved, and the rates of degradation under different environmental conditions (e.g., aerobic, anaerobic, temperature, pH) are not documented in the available scientific literature. Consequently, detailed biotransformation pathways and the formation of potential metabolites remain uncharacterized for this specific compound.

Soil and Sediment Interactions

The interaction of this compound with soil and sediment is a critical factor in determining its environmental mobility and bioavailability. Key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and sediment-water partitioning coefficient (Kd) have not been experimentally determined for this compound according to the available literature. Without such data, a quantitative assessment of its potential for leaching into groundwater or accumulating in sediments cannot be accurately performed. Factors like soil type, organic matter content, and moisture levels would significantly influence its sorption behavior.

Data Tables

Due to the lack of specific research findings for this compound in the reviewed sources, no data tables could be generated.

Emerging Research Areas and Future Directions for 3 Methylbutyl Heptanoate

Integration of Multi-Omics Data in Systems Biology Approaches

The application of systems biology, particularly through the integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), represents a significant frontier for understanding the complete biological role of 3-methylbutyl heptanoate (B1214049). Currently, research specifically applying multi-omics approaches to this compound is in its infancy. However, this methodology holds the potential to unravel the complex networks governing its biosynthesis, regulation, and function within an organism.

Future research could focus on:

Pathway Elucidation: By correlating metabolite data (metabolomics) with gene expression (transcriptomics) and protein levels (proteomics) in plants or microorganisms that produce 3-methylbutyl heptanoate, researchers can identify the specific enzymes and regulatory genes involved in its metabolic pathway.

Environmental and Developmental Regulation: Multi-omics can reveal how environmental stimuli (like light, temperature, or nutrient availability) or developmental stages influence the production of this compound. This provides a holistic view of the compound's regulation within a living system.

Functional Genomics: Integrating genomic data with metabolomic profiles can help identify genetic variations or key genes that lead to higher or lower yields of the compound, which is crucial for metabolic engineering and synthetic biology applications.

By generating and integrating these large-scale datasets, a comprehensive model of this compound's role in cellular and organismal physiology can be constructed.

Advanced Computational Chemistry for Mechanistic Insights and Predictive Modeling

Computational chemistry offers powerful tools to investigate the properties of this compound at a molecular level, providing insights that complement experimental studies. In silico methods are being employed to predict the compound's behavior and potential bioactivity.

A key area of application is in predicting drug-likeness and pharmacokinetic properties. For instance, as part of a broader analysis of compounds from the plant Ecbolium viride, this compound was evaluated against Lipinski's rule of five. researchgate.netvistas.ac.in This rule helps to predict if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The in silico analysis provides a preliminary screening, guiding further experimental validation for potential biomedical applications.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueLipinski's Rule Guideline
Molecular Weight (g/mol)200.32≤ 500
Hydrogen Bond Donors0≤ 5
Hydrogen Bond Acceptors2≤ 10
LogP (Octanol-Water Partition Coefficient)4.12 (Approx.)≤ 5

Future computational studies could expand to:

Molecular Docking: Simulating the interaction of this compound with specific protein targets, such as insect olfactory receptors or microbial enzymes, to understand its mechanism of action as a signaling molecule or inhibitor.

Quantum Mechanics Calculations: Investigating its electronic structure to predict reactivity and spectral properties, aiding in its identification and characterization.

Predictive Toxicity Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models to forecast potential toxicity, ensuring safety in potential applications.

These computational approaches can accelerate research by prioritizing experimental designs and providing mechanistic hypotheses for the observed biological activities of this compound.

Exploration of Sustainable Bioproduction Methodologies

While this compound can be synthesized chemically, there is a growing demand for sustainable and "green" production methods. Bioproduction, using engineered microorganisms or plant-based systems, offers a promising alternative. Research in this area is focused on harnessing metabolic pathways to produce this ester from renewable feedstocks.

Future avenues for exploration include:

Metabolic Engineering of Yeast and Bacteria: Identifying the necessary enzymes (e.g., alcohol acetyltransferases) and precursor pathways (e.g., fatty acid and amino acid metabolism) and engineering them into microbial hosts like Saccharomyces cerevisiae or Escherichia coli. This involves optimizing metabolic flux towards the precursor molecules, heptanoic acid and isoamyl alcohol.

Synthetic Biology Approaches: Designing novel biosynthetic pathways and genetic circuits to control the production of this compound in response to specific inducers, allowing for controlled and efficient synthesis in bioreactors.

Plant-based Production: Investigating the potential of "molecular farming," where plants are genetically modified to overproduce specific volatile esters like this compound.

These strategies aim to develop cost-effective and environmentally friendly processes for the industrial-scale production of this compound for use in the flavor, fragrance, and potentially other industries.

Novel Applications in Specialized Fields (e.g., Forensic Science, Biomedical Research)

The unique chemical signature of volatile compounds is leading to their exploration in specialized fields beyond their traditional uses. For this compound, its presence as a natural product in plant extracts opens up possibilities for biomedical investigation.

Biomedical Research: The identification of this compound in the ethanolic extract of Ecbolium viride, a plant with traditional medicinal uses, suggests it could be one of many bioactive constituents. researchgate.netvistas.ac.in Future research could involve isolating the compound and screening it for specific therapeutic activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects. The computational predictions of its drug-like properties provide a rationale for pursuing such experimental validation. researchgate.netvistas.ac.in

Forensic Science: The analysis of VOC profiles is an emerging tool in forensics, for example, in determining the post-mortem interval or identifying the origin of materials. While not yet documented for this compound specifically, its presence in decaying organic matter, such as fruit, suggests a potential application. researchgate.net Future studies could investigate whether this and other esters could serve as chemical markers in forensic contexts.

Investigation into Stress Responses and Defense Mechanisms in Plants

One of the most active areas of emerging research for this compound is its role in plant ecology, particularly in response to stress. As a VOC, it can act as a signal within the plant or between the plant and other organisms.

Research has shown that the emission of this compound from apple fruit is significantly altered in response to biotic stress. When infected with fungal pathogens like Penicillium expansum and Trichothecium roseum, the fruit's volatile profile changes, including the release of this ester. nih.govresearchgate.net This suggests that this compound may be part of the plant's induced defense response, potentially acting as an antifungal agent or as an indirect defense signal to attract natural enemies of the pathogen.

Table 2: Relative Abundance of this compound in Apple Fruit Under Fungal Stress

Treatment ConditionRelative Abundance Range (Peak Area)
Control (Uninfected)Not Detected
Infected with T. roseum1.89 – 3.08
Infected with P. expansum (Wounded)3.06 – 5.79
Infected with P. expansum (Unwounded)2.03 – 4.52

Future research in this area will likely focus on:

Signaling Role: Determining if this compound can prime defense responses in neighboring plants or different parts of the same plant.

Direct Defense: Testing the compound's direct inhibitory effects on the growth and development of various plant pathogens and herbivores.

Insect Interactions: Investigating whether it acts as an attractant or repellent for insects, which could have implications for pollination or pest management.

Understanding the role of this compound in plant defense and stress signaling could lead to new strategies for sustainable agriculture, such as its use as a biomarker for early disease detection or as a component in novel biopesticides.

Q & A

Basic: What are the optimal methods for extracting and identifying 3-Methylbutyl heptanoate in complex matrices like fermented beverages?

Answer:
Liquid-liquid extraction (LLE) using solvents like ethyl heptanoate is effective for isolating esters such as this compound from aqueous solutions. Phase equilibrium data (e.g., tie-line measurements at 288.15–308.15 K) can guide solvent selection and process design . For identification, gas chromatography-olfactometry (GC-O) coupled with LLE is recommended, as demonstrated in studies of Chinese liquors where 3-Methylbutyl hexanoate (a structural analog) was identified as a key aroma compound with intensity values ≥3.0 . Reference standards synthesized via esterification of branched alcohols (e.g., 3-methylbutanol) and carboxylic acids are critical for unambiguous identification using retention indices (RI) .

Basic: How can researchers validate the purity and structural integrity of synthesized this compound?

Answer:
Synthesized esters should be analyzed using gas chromatography-mass spectrometry (GC-MS) to confirm molecular structure and purity. For example, fungal volatiles studies synthesized 3-Methylbutyl pentanoate and heptanoate to establish RI values, which were cross-referenced with published databases . Nuclear magnetic resonance (NMR) spectroscopy can further validate stereochemical configuration, particularly for distinguishing isomers (e.g., 2-methylbutyl vs. 3-methylbutyl derivatives) .

Advanced: What biosynthetic pathways produce this compound in fungal species like Aspergillus?

Answer:
In Aspergillus clavatus, this compound biosynthesis likely originates from branched-chain amino acids (leucine/isoleucine). The pathway involves:

Transamination to α-ketocarboxylic acids.

Oxidative decarboxylation to aldehydes.

Reduction to 3-methylbutanol, followed by esterification with heptanoic acid via ester synthases .
Genomic analyses of Aspergillus species reveal terpene synthase (TS) homologs that may indirectly regulate precursor availability, though direct enzymatic characterization is needed .

Advanced: How can computational modeling resolve conflicting data on this compound’s binding behavior with cyclodextrins?

Answer:
Binding energy distribution analysis (BEDAM) combined with replica exchange (RE) molecular dynamics (MD) simulations can quantify host-guest interactions. For heptanoate/β-cyclodextrin (βCD) complexes, λ-scaling simulations (0.0–1.0) revealed free energy barriers for ester reorientation within the βCD cavity. This approach explains experimental discrepancies in binding affinities due to conformational trapping at high λ values (e.g., λ ≥ 0.8) . Markov State Models (MSMs) further map kinetic transitions, aiding in resolving contradictory thermodynamic data .

Basic: What analytical techniques are most effective for quantifying this compound in food products?

Answer:
GC-O with LLE extraction is optimal for quantifying odor-active esters in food matrices. For example, in fermented liquors, 3-Methylbutyl hexanoate (intensity ≥3.0) was detected alongside ethyl heptanoate using this method. Aroma extract dilution analysis (AEDA) can prioritize key compounds by odor activity values (OAV) . For non-volatile quantification, high-performance liquid chromatography (HPLC) with UV detection or tandem MS (LC-MS/MS) is suitable.

Advanced: How can researchers resolve contradictions in distribution coefficients (D) during liquid-liquid extraction of this compound?

Answer:
Validate experimental tie-line data using thermodynamic consistency tests like the Othmer-Tobias and Hand correlations, which assess linearity of ln(D) vs. solute concentration plots . Temperature effects are critical: D values for carboxylic acid/ester systems vary significantly between 288.15 K and 308.15 K due to entropy-driven phase separation . Advanced regression models (e.g., NRTL or UNIQUAC) can predict D values under untested conditions.

Advanced: What genomic tools can elucidate the regulatory mechanisms of this compound production in microbial systems?

Answer:
Comparative genomics of Aspergillus species identifies candidate enzymes (e.g., ester synthases, alcohol dehydrogenases) linked to ester biosynthesis. For example, A. fischeri encodes bifunctional diterpene synthases (DTS) that may modulate precursor flux . Transcriptomic profiling under varying nutrient conditions (e.g., leucine supplementation) can pinpoint pathway activation. CRISPR-Cas9 knockouts of TS homologs in A. clavatus could validate their role in ester production .

Basic: What are the key challenges in replicating this compound biosynthesis in non-native microbial hosts?

Answer:
Key challenges include:

Substrate specificity : Native ester synthases may prefer short-chain acids (e.g., acetate) over heptanoate.

Toxicity : Accumulation of branched alcohols (e.g., 3-methylbutanol) can inhibit microbial growth.

Cofactor availability : NADPH-dependent reductases in the pathway may limit yield under aerobic conditions .
Solutions include enzyme engineering (e.g., directed evolution of synthases) and co-culture systems to compartmentalize toxic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.